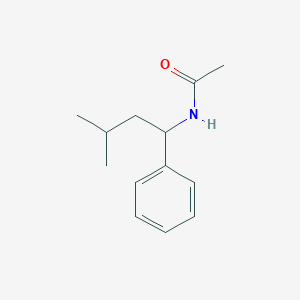![molecular formula C13H18N2O2 B6056245 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol (DMMP) is a chemical compound that belongs to the class of phenolic compounds. DMMP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol is not fully understood. However, it has been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have a variety of biochemical and physiological effects. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to reduce oxidative stress, inflammation, and apoptosis, and to increase cell viability and proliferation. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have low toxicity and few side effects, making it a safe candidate for in vitro and in vivo studies. However, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol. One potential direction is to further investigate the mechanism of action of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, particularly its interactions with the Nrf2 pathway. Another direction is to explore the potential of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future studies could investigate the optimal dosage and administration of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol, as well as its potential interactions with other drugs.
Synthesemethoden
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-4-hydroxyphenol with formaldehyde and morpholine. Another method involves the reaction of 2,6-dimethyl-4-nitrophenol with formaldehyde and morpholine, followed by reduction with sodium dithionite. Both of these methods result in the formation of 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been widely used in scientific research, particularly in the field of biochemistry and physiology. 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, 2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-12(8-11(2)13(10)16)9-14-15-3-5-17-6-4-15/h7-9,16H,3-6H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISMYDMRFFSSY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C=NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)/C=N/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-4-[(E)-morpholin-4-yliminomethyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(4-bromophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6056167.png)

![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrochloride](/img/structure/B6056180.png)

![1-(4-chlorobenzyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6056198.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B6056205.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6056221.png)



![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)